Cas no 2229489-59-0 ({2,2-Difluoro-1-[3-(methoxymethyl)phenyl]cyclopropyl}methanamine)

{2,2-Difluoro-1-[3-(methoxymethyl)phenyl]cyclopropyl}methanamine is a fluorinated cyclopropylamine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a difluorocyclopropane ring linked to a methoxymethyl-substituted phenyl group, offering unique steric and electronic properties. The presence of fluorine atoms enhances metabolic stability and lipophilicity, which may improve bioavailability in drug development. The amine functionality provides a versatile handle for further derivatization, enabling the synthesis of targeted bioactive compounds. This compound is particularly valuable in medicinal chemistry for exploring structure-activity relationships in CNS-targeting or enzyme-inhibiting molecules. Its well-defined stereochemistry and purity make it suitable for rigorous mechanistic studies and lead optimization.
{2,2-Difluoro-1-[3-(methoxymethyl)phenyl]cyclopropyl}methanamine structure
2229489-59-0 structure
Product Name:{2,2-Difluoro-1-[3-(methoxymethyl)phenyl]cyclopropyl}methanamine
CAS No:2229489-59-0
MF:C12H15F2NO
MW:227.250410318375
CID:5996299
PubChem ID:165885284
Update Time:2025-05-28

{2,2-Difluoro-1-[3-(methoxymethyl)phenyl]cyclopropyl}methanamine Chemical and Physical Properties

Names and Identifiers

    • {2,2-difluoro-1-[3-(methoxymethyl)phenyl]cyclopropyl}methanamine
    • 2229489-59-0
    • EN300-1958579
    • {2,2-Difluoro-1-[3-(methoxymethyl)phenyl]cyclopropyl}methanamine
    • Inchi: 1S/C12H15F2NO/c1-16-6-9-3-2-4-10(5-9)11(8-15)7-12(11,13)14/h2-5H,6-8,15H2,1H3
    • InChI Key: CIHFMHUFUUETLC-UHFFFAOYSA-N
    • SMILES: FC1(CC1(C1C=CC=C(COC)C=1)CN)F

Computed Properties

  • Exact Mass: 227.11217043g/mol
  • Monoisotopic Mass: 227.11217043g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 35.2Ų

{2,2-Difluoro-1-[3-(methoxymethyl)phenyl]cyclopropyl}methanamine Pricemore >>

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Additional information on {2,2-Difluoro-1-[3-(methoxymethyl)phenyl]cyclopropyl}methanamine

Research Briefing on {2,2-Difluoro-1-[3-(methoxymethyl)phenyl]cyclopropyl}methanamine (CAS: 2229489-59-0)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of novel small-molecule compounds, particularly those with unique structural motifs. Among these, {2,2-Difluoro-1-[3-(methoxymethyl)phenyl]cyclopropyl}methanamine (CAS: 2229489-59-0) has emerged as a compound of interest due to its potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and potential clinical relevance.

The compound {2,2-Difluoro-1-[3-(methoxymethyl)phenyl]cyclopropyl}methanamine features a cyclopropyl ring with two fluorine atoms and a methoxymethyl-substituted phenyl group, which contributes to its distinct physicochemical properties. Recent studies have explored its role as a modulator of specific biological targets, including enzymes and receptors implicated in neurological and inflammatory disorders. The presence of the difluorocyclopropyl moiety is particularly noteworthy, as it enhances metabolic stability and bioavailability, making it a promising candidate for drug development.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficient synthesis of {2,2-Difluoro-1-[3-(methoxymethyl)phenyl]cyclopropyl}methanamine via a multi-step route involving palladium-catalyzed cross-coupling and fluorination reactions. The compound exhibited potent inhibitory activity against a key enzyme involved in neuroinflammation, with an IC50 value in the nanomolar range. These findings suggest its potential as a lead compound for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Further investigations into the compound's mechanism of action revealed its ability to cross the blood-brain barrier (BBB), a critical attribute for central nervous system (CNS) therapeutics. Preclinical studies in rodent models showed significant reduction in inflammatory markers and improved cognitive function, supporting its therapeutic potential. Additionally, the compound's metabolic stability was confirmed through in vitro assays using human liver microsomes, indicating a favorable pharmacokinetic profile.

Despite these promising results, challenges remain in optimizing the compound's selectivity and minimizing off-target effects. Ongoing research aims to explore structural analogs and prodrug strategies to enhance its efficacy and safety. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound into clinical trials, with preliminary data expected in late 2024.

In conclusion, {2,2-Difluoro-1-[3-(methoxymethyl)phenyl]cyclopropyl}methanamine represents a compelling example of how innovative chemical design can yield biologically active molecules with therapeutic potential. Its unique structural features and promising preclinical data underscore its relevance in the evolving landscape of medicinal chemistry. Future studies will be crucial in translating these findings into clinical applications, potentially addressing unmet medical needs in neurology and beyond.

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